molecular formula C10H10N2O B8453908 7-Allyl-1H-indazol-6-ol

7-Allyl-1H-indazol-6-ol

Cat. No. B8453908
M. Wt: 174.20 g/mol
InChI Key: YYAPBHXTRXEGTA-UHFFFAOYSA-N
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Patent
US06881749B2

Procedure details

A solution of the product from Step A (14.2 g, 82 mmol) in 1,2-dichlorobenzene (90 mL) was fluxed for 6 h and the reaction mixture was evaporated to a residue which was purified by chromatography (silica, EtOAc) to give a tan solid (8.59 g, 60%) that was used in the next step: LC/MS (+APCI) m/z 175 (M+H).
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Name
Yield
60%

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:13]=[C:12]2[C:8]([CH:9]=[N:10][NH:11]2)=[CH:7][CH:6]=1)C=C.Cl[C:15]1[CH:20]=CC=C[C:16]=1Cl>>[CH2:20]([C:13]1[C:5]([OH:4])=[CH:6][CH:7]=[C:8]2[C:12]=1[NH:11][N:10]=[CH:9]2)[CH:15]=[CH2:16]

Inputs

Step One
Name
Quantity
14.2 g
Type
reactant
Smiles
C(C=C)OC1=CC=C2C=NNC2=C1
Name
Quantity
90 mL
Type
reactant
Smiles
ClC1=C(C=CC=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was evaporated to a residue which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography (silica, EtOAc)

Outcomes

Product
Name
Type
product
Smiles
C(C=C)C=1C(=CC=C2C=NNC12)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.59 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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